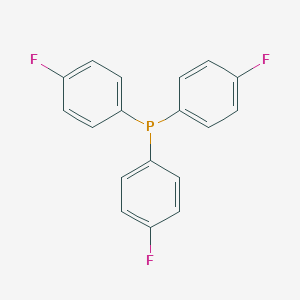

Tris(4-fluorophenyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJPYNDFSOARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171565 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-78-0 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(4-fluorophenyl)phosphine, a crucial reagent and ligand in organic synthesis and materials science. This document offers detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The most prevalent and effective method for synthesizing this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, formed from an aryl halide, with a phosphorus halide.[1]

Synthetic Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by the reaction with phosphorus trichloride (B1173362).

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of triarylphosphines.[2]

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine (crystal)

Procedure:

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

A solution of 4-bromofluorobenzene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent (4-fluorophenylmagnesium bromide).

Step 2: Reaction with Phosphorus Trichloride

-

Cool the Grignard solution in an ice bath.

-

A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour.

Step 3: Workup and Purification

-

The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization of this compound

A comprehensive characterization of this compound involves a combination of spectroscopic and physical methods to confirm its identity, purity, and structure.

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂F₃P | [3] |

| Molecular Weight | 316.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 79-83 °C | [3] |

| Boiling Point | 160 °C at 0.1 mmHg | [5] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [4] |

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei to probe are ³¹P, ¹⁹F, ¹H, and ¹³C.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Couplings | Reference(s) |

| ³¹P | CDCl₃ | ~ -6.0 | - | [6] |

| ¹⁹F | CDCl₃ | ~ -113 | - | [7] |

| ¹H | CDCl₃ | 7.0-7.4 (multiplet) | - | [8][9] |

| ¹³C | CDCl₃ | Aromatic region | J(C,P) and J(C,F) couplings | [10] |

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the P-C and C-F bonds, as well as the aromatic C-H and C=C stretching and bending modes.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~1230 | C-F stretch |

| ~1100 | P-Aryl stretch |

| ~830 | para-disubstituted benzene (B151609) C-H bend |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | m/z (relative intensity) | Interpretation | Reference(s) |

| Electron Ionization (EI) | 316 (M⁺) | Molecular ion | [11] |

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[4] It is also sensitive to air.[4]

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. This compound | 18437-78-0 [amp.chemicalbook.com]

- 6. P-31 Chemical Shifts [acadiau.ca]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound(18437-78-0) 1H NMR [m.chemicalbook.com]

- 10. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]

physical and chemical properties of Tris(4-fluorophenyl)phosphine

An In-depth Technical Guide on Tris(4-fluorophenyl)phosphine

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to three 4-fluorophenyl groups.[1] It is a crucial raw material and intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] The presence of fluorine atoms imparts unique electronic properties, making it a valuable ligand in transition metal catalysis to enhance reactivity and selectivity.[1][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in modern chemistry.

Physical and Chemical Properties

This compound is a white to off-white or very slightly yellow crystalline powder.[1][2][3] It is known to be sensitive to air and should be stored under an inert atmosphere at room temperature.[3][5] The compound is generally insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2][5]

Tabulated Physical Data

A summary of the key physical properties of this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂F₃P | [1][5][6] |

| Molecular Weight | 316.26 g/mol | [1][5][6][7] |

| Melting Point | 79-83 °C | [1][2][5][7] |

| Boiling Point | 160 °C / 0.1 mmHg | [2][5][8] |

| Appearance | White to off-white crystalline powder | [1][3][8] |

| Density | 1.132 g/cm³ | [5] |

| Crystallographic Density | 1.346 g/cm³ | [8] |

| Flash Point | 142.7 °C | [5] |

| Vapor Pressure | 0.00301 mmHg at 25 °C | [5] |

| Water Solubility | Insoluble | [2][5] |

| Purity | ≥ 98% (GC) | [1] |

Structural and Spectroscopic Data

The structure of this compound has been confirmed by X-ray crystallography.[8][9] The molecule adopts a geometry where the three phenyl groups are bonded to the central phosphorus atom, resulting in a distorted tetrahedral shape.[9]

| Structural Parameter | Value | Source |

| Average P-C distance | 1.825 (5) Å | [9] |

| Average C-P-C angle | 102.5 (2)° | [9] |

Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR are routinely used to characterize the compound and confirm its purity.[8][10][11]

Chemical Behavior and Reactivity

This compound is a relatively stable compound at room temperature but should be handled with care to prevent the formation of the corresponding phosphine (B1218219) oxide, especially in the presence of oxygen.[5][8]

Its primary chemical application is as a ligand in transition metal-catalyzed reactions.[1][4] The electron-withdrawing nature of the fluorine substituents influences the electronic properties of the phosphorus atom, which in turn affects the reactivity and efficacy of the metal complexes it forms.[4] It is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[12][13] It has also been employed as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes.[2][13]

Experimental Protocols

Synthesis Methodologies

Two primary methods for the synthesis of this compound are commonly cited.

3.1.1 Grignard Reaction (Common Method)

A widely used and effective route involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).[4][12]

-

Step 1: Grignard Reagent Formation

-

Step 2: Reaction with Phosphorus Trichloride

-

The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride in an anhydrous ether solvent. The reaction is maintained at a low temperature, typically 0 °C or below.[12]

-

-

Step 3: Purification

-

After the reaction is complete, the crude product is purified. Common purification methods include recrystallization or column chromatography to yield the final white crystalline product.[12]

-

Caption: Synthesis workflow for this compound via Grignard reaction.

3.1.2 Reduction of this compound oxide

An alternative method involves the reduction of the corresponding phosphine oxide.[2][8]

-

Step 1: Initial Reaction

-

This compound oxide is reacted with trifluoroacetic anhydride (B1165640) in dioxane as a solvent under a nitrogen atmosphere.[2]

-

-

Step 2: Reduction

-

Sodium bicarbonate, 15-Crown-5, and sodium hydride are added to the mixture.[2]

-

-

Step 3: Final Reaction and Purification

-

The mixture is heated and stirred for 24 hours. After cooling, the solvent is removed by distillation under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[2]

-

Analysis and Purity Assessment

The purity of the final product is typically assessed by methods such as Gas Chromatography (GC) and X-ray diffraction.[1][8]

Applications in Catalysis

The unique electronic properties conferred by the fluorine substituents make this compound a highly effective ligand in catalysis.[4] The electron-withdrawing effect of fluorine atoms modifies the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center it is coordinated to.

Caption: Relationship between structure and catalytic function.

This modulation is particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[12]

Caption: Generalized catalytic cycle for a cross-coupling reaction using a phosphine ligand (L).

Safety and Handling

This compound is irritating to the eyes, skin, and respiratory system.[5] It is essential to use appropriate personal protective equipment, such as protective glasses and gloves, and to work in a well-ventilated area.[5] The compound may be toxic to aquatic organisms, and therefore, its disposal should be managed to protect the environment.[5] It should be stored in a tightly sealed container in a dry, well-ventilated place.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 18437-78-0 [amp.chemicalbook.com]

- 3. Cas 18437-78-0,this compound | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [chembk.com]

- 6. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98 18437-78-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound(18437-78-0) 1H NMR [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine (CAS: 18437-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-fluorophenyl)phosphine, a versatile organophosphorus compound. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a ligand in catalysis.

Chemical and Physical Properties

This compound, with the chemical formula C₁₈H₁₂F₃P, is a white to off-white crystalline solid at room temperature. The fluorine substituents on the phenyl rings significantly influence its electronic properties, making it a valuable ligand in transition metal catalysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18437-78-0 | [1] |

| Molecular Formula | C₁₈H₁₂F₃P | [2] |

| Molecular Weight | 316.26 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 79-83 °C | [2] |

| Boiling Point | 160 °C at 0.1 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | |

| Sensitivity | Air sensitive | [2] |

Synthesis

A common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride (B1173362).[3]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of similar triarylphosphines.[3]

Reaction Scheme:

3 (4-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F)₃ + 3 MgBrCl

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

4-Bromofluorobenzene

-

Anhydrous diethyl ether

-

Phosphorus trichloride

-

1N HCl

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0 g, 0.125 mol). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromofluorobenzene (21.9 g, 0.125 mol) in 100 mL of anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[3]

-

Reaction with Phosphorus Trichloride: Cool the Grignard solution in an ice bath. Add a solution of phosphorus trichloride (3.8 mL, 4.8 g, 0.035 mol) in 50 mL of anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]

-

Work-up and Purification: After the addition is complete, carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer three times with 50 mL of diethyl ether. Combine the organic layers and wash twice with 50 mL of 1N HCl, twice with 50 mL of water, and once with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield the crude product.[3] Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Spectroscopic and Crystallographic Data

Characterization of this compound is crucial for confirming its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Data not readily available in a citable format. | |

| ¹³C NMR | Data not readily available in a citable format. | |

| ³¹P NMR | Data not readily available in a citable format. The corresponding phosphine (B1218219) oxide shows a signal at δ 21.5 (d, J = 481.1 Hz) in CDCl₃. | [4] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 316. | [5] |

Note: While NMR data for the corresponding phosphine oxide is available, specific, citable NMR data for this compound is not readily found in the searched literature. Researchers should perform their own analysis for confirmation.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Number | 127241 | [1] |

| Crystal System | Orthorhombic | [6] |

| Space Group | P2₁2₁2₁ | [6] |

| a (Å) | 8.291(2) | [6] |

| b (Å) | 11.015(3) | [6] |

| c (Å) | 16.035(4) | [6] |

| α (°) | 90 | [6] |

| β (°) | 90 | [6] |

| γ (°) | 90 | [6] |

| Volume (ų) | 1463.8(7) | [6] |

| Z | 4 | [6] |

Applications in Catalysis

This compound is a widely used ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry. The electron-withdrawing fluorine atoms modify the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the palladium catalyst. It is suitable for a range of reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Reaction Scheme:

Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Ligand, Base)--> Ar¹-Ar²

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction, where this compound can be employed as the ligand.

Materials and Reagents:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Degassed water

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and this compound (4 mol%).

-

Addition of Reagents: Add the base (e.g., 2.0 mmol K₂CO₃). Then, add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL).

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Reaction Scheme:

R-X + H₂C=CHR' --(Pd catalyst, Ligand, Base)--> R-HC=CHR'

The use of this compound as a ligand in the Heck reaction follows a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

Table 4: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

Due to its air sensitivity, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a valuable and versatile phosphine ligand with significant applications in palladium-catalyzed cross-coupling reactions. Its synthesis is well-established, and its electronic properties make it a useful tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. Proper handling and storage are essential for its safe and effective use.

References

An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Tris(4-fluorophenyl)phosphine, a versatile organophosphorus compound utilized in various chemical syntheses.

Core Properties

This compound, with the CAS number 18437-78-0, is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C18H12F3P | [1][2][3] |

| Linear Formula | (FC6H4)3P | [1] |

| Molecular Weight | 316.26 g/mol | [1] |

| Alternate Molecular Weight | 316.3 g/mol | [2] |

| Melting Point | 79-83 °C | [1] |

| IUPAC Name | tris(4-fluorophenyl)phosphane | [1][2] |

| InChI Key | GEPJPYNDFSOARB-UHFFFAOYSA-N | [1] |

| SMILES | Fc1ccc(cc1)P(c2ccc(F)cc2)c3ccc(F)cc3 |

Logical Relationship: Synthesis of this compound

The synthesis of this compound typically involves the reaction of a Grignard reagent, prepared from 4-fluorobromobenzene and magnesium, with phosphorus trichloride. This process is a standard method for creating triarylphosphines.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a generalized protocol.

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid using a palladium catalyst with this compound as a ligand.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) (catalyst)

-

This compound (ligand)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine palladium(II) acetate and this compound in the chosen solvent. Stir the mixture for 10-15 minutes to allow for ligand-metal coordination.

-

Addition of Reagents: To the flask, add the aryl halide, arylboronic acid, and the base.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Tris(4-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tris(4-fluorophenyl)phosphine. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visualization of the key molecular interactions that determine the appearance of the spectrum. This document is intended to serve as a valuable resource for researchers in chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region. The signals correspond to the protons on the three para-fluorophenyl rings. Due to the symmetry of the molecule, the four protons on each ring are chemically equivalent to the corresponding protons on the other two rings. However, within a single ring, the protons ortho and meta to the phosphorus atom are chemically non-equivalent. This non-equivalence, coupled with spin-spin coupling to phosphorus-31 and fluorine-19, results in complex splitting patterns.

A representative 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3). The spectrum exhibits two main groups of signals, corresponding to the aromatic protons.

Table 1: Summary of 1H NMR Data for this compound in CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Probable Coupling Constants (Hz) |

| ~ 7.35 - 7.25 | Multiplet | 6H | Protons ortho to Phosphorus (Hortho) | J(H-H), J(H-P), J(H-F) |

| ~ 7.15 - 7.05 | Multiplet | 6H | Protons meta to Phosphorus (Hmeta) | J(H-H), J(H-F) |

Interpretation of the Spectrum

The complexity of the 1H NMR spectrum arises from multiple coupling interactions:

-

¹H-¹H Coupling (JHH): Protons on the same aromatic ring couple with each other, contributing to the multiplet structure.

-

¹H-³¹P Coupling (JHP): The protons on the aromatic rings couple to the central phosphorus-31 nucleus (I=1/2, 100% abundance). The magnitude of this coupling is dependent on the number of bonds separating the proton and the phosphorus atom. Protons ortho to the phosphorus (three bonds away, ³JHP) typically show a larger coupling constant than the meta protons (four bonds away, ⁴JHP).

-

¹H-¹⁹F Coupling (JHF): The protons also couple to the fluorine-19 nucleus (I=1/2, 100% abundance) on the same ring. The through-bond coupling is observed for protons ortho (³JHF) and meta (⁴JHF) to the fluorine atom.

The superimposition of these coupling patterns results in the observed complex multiplets. The signal for the ortho protons is typically found slightly downfield compared to the meta protons due to the electronic effects of the phosphorus atom.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring the 1H NMR spectrum of this compound. This protocol can be adapted for similar arylphosphine compounds.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation and analysis.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl3 containing TMS to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the following acquisition parameters (values may be adjusted based on the specific instrument):

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30')

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 10-12 ppm

-

Temperature: 298 K (25 °C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

-

Visualization of Molecular Structure and NMR Couplings

The following diagram illustrates the molecular structure of this compound and the key J-coupling interactions that give rise to the complexity of its 1H NMR spectrum.

Caption: J-Coupling in this compound.

The Crystalline Architecture of Tris(4-fluorophenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Tris(4-fluorophenyl)phosphine, a crucial organophosphorus ligand in catalysis and materials science. This document details the key crystallographic parameters, molecular geometry, and the experimental protocol for its structural determination, offering valuable insights for researchers in medicinal chemistry, materials science, and chemical synthesis.

Core Crystallographic Data

The crystal structure of this compound (C₁₈H₁₂F₃P) has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system.[1] The key crystallographic data are summarized in the table below, providing a quantitative snapshot of the solid-state conformation of this molecule.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂F₃P |

| Molecular Weight | 316.26 g/mol [2][3][4][5][6][7] |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Unit Cell Dimensions | |

| a | 27.571(4) Å |

| b | 27.571(4) Å |

| c | 10.478(2) Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Volume | 6896(2) ų |

| Z | 18 |

| Calculated Density | 1.370 Mg/m³ |

Molecular Geometry and Intermolecular Interactions

The phosphorus atom in this compound adopts a distorted trigonal pyramidal geometry, a common feature for trivalent phosphines. The three 4-fluorophenyl groups are arranged in a propeller-like fashion around the central phosphorus atom.

Bond Lengths and Angles

The phosphorus-carbon bond lengths and the carbon-phosphorus-carbon bond angles are crucial parameters defining the steric and electronic properties of the ligand. These values are consistent with those observed in other triarylphosphines.

| Bond/Angle | Value |

| Average P-C bond length | 1.825(5) Å[1][8] |

| Average C-P-C bond angle | 102.5(2)°[1][8] |

The C-P-C bond angles are smaller than the ideal tetrahedral angle of 109.5°, which is attributed to the presence of the lone pair of electrons on the phosphorus atom.[8]

Supramolecular Assembly: The Role of Hydrogen Bonds

A noteworthy feature of the crystal packing of this compound is the presence of intermolecular C-H···F hydrogen bonds.[1][8] These weak interactions, arising from the high electronegativity of the fluorine atoms, play a significant role in stabilizing the three-dimensional crystal lattice. Specifically, five distinct C-H···F interactions are observed, contributing to the overall supramolecular architecture.[8]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of well-defined steps, from crystal growth to data analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution of this compound.[1][8] This method allows for the gradual formation of well-ordered crystals essential for high-quality diffraction data.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images. The software XSCANS was utilized for the data collection process.[8]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares on F². The software packages SHELXTL-PC and SHELXL93 were employed for structure solution and refinement.[8] The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Visualizing the Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of this compound.

This guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols are intended to support further research and development in fields where this compound plays a vital role.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 18437-78-0 [amp.chemicalbook.com]

- 7. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

Solubility Profile of Tris(4-fluorophenyl)phosphine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(4-fluorophenyl)phosphine, a crucial reagent in organic synthesis and catalysis. Due to the limited availability of direct quantitative solubility data for this compound, this document presents qualitative solubility information, a comparative analysis with the structurally similar compound triphenylphosphine, and a detailed experimental protocol for determining its solubility.

Core Concepts and Qualitative Solubility

This compound, with the chemical formula P(C₆H₄F)₃, is a white crystalline solid.[1] Its solubility is a critical parameter for its application in various chemical reactions, influencing reaction kinetics, product purity, and process scalability.

General solubility assessments indicate that this compound is soluble in organic solvents such as ethanol (B145695) and ether and is insoluble in water .[1] The presence of the fluorine atoms on the phenyl rings can influence its solubility profile compared to its non-fluorinated analog, triphenylphosphine, potentially affecting its interaction with polar and non-polar organic solvents.

Comparative Quantitative Solubility Data: Triphenylphosphine

To provide a quantitative perspective, the following table summarizes the solubility of the closely related and widely studied compound, triphenylphosphine, in various organic solvents at different temperatures. This data, determined by the gravimetric method, can serve as a valuable reference point for estimating the solubility behavior of this compound.[2][3]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Ethanol | 30 | 10.8 |

| 40 | 16.2 | |

| 50 | 24.8 | |

| 60 | 38.5 | |

| 2-Propanol | 30 | 5.2 |

| 40 | 8.1 | |

| 50 | 13.0 | |

| 60 | 21.5 | |

| Acetone | 30 | 35.1 |

| 40 | 50.2 | |

| 50 | 71.3 | |

| 60 | 100.1 | |

| Benzene | 30 | 45.3 |

| 40 | 65.8 | |

| 50 | 94.7 | |

| 60 | 135.2 | |

| Toluene | 30 | 38.9 |

| 40 | 56.7 | |

| 50 | 81.6 | |

| 60 | 116.3 |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the established gravimetric method.[4][5][6][7][8]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant to the chosen solvent)

-

Pre-weighed glass vials

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. It is recommended to stir for at least 24 hours to ensure saturation. Periodically, a small aliquot can be withdrawn, filtered, and the concentration of the solute measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The boiling point of this compound is 160°C at 0.1 mmHg, so a lower temperature under vacuum is preferable.[1]

-

Periodically remove the vial from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of vial with solute) - (Mass of empty vial)] / [(Mass of vial with solution) - (Mass of vial with solute)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. This compound | 18437-78-0 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 8. web.iyte.edu.tr [web.iyte.edu.tr]

An In-depth Technical Guide to the Stability and Handling of Tris(4-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of Tris(4-fluorophenyl)phosphine, a critical organophosphorus ligand in catalysis and organic synthesis. Given its sensitivity to atmospheric conditions, a thorough understanding of its properties and handling requirements is paramount for its effective and safe use in research and development.

Physicochemical and Stability Overview

This compound [(4-FC₆H₄)₃P] is a white to off-white crystalline solid. The electron-withdrawing nature of the fluorine substituents influences its electronic properties and, consequently, its stability and reactivity compared to unsubstituted triphenylphosphine.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂F₃P | [1] |

| Molecular Weight | 316.26 g/mol | [1][2] |

| Melting Point | 79-83 °C | [2][3] |

| Boiling Point | 160 °C at 0.1 mmHg | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [5] |

| Air Sensitivity | Sensitive to air, particularly in solution. | [4] |

Stability Profile

This compound is a relatively stable compound when stored under appropriate conditions. However, it is susceptible to degradation through oxidation and, to a lesser extent, hydrolysis.

-

Oxidative Stability: The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide. This process is accelerated by exposure to air (oxygen), especially in solution. The electron-withdrawing fluorine atoms make the phosphorus lone pair less available for donation, which can slightly decrease the rate of oxidation compared to more electron-rich phosphines. However, it is still considered an air-sensitive reagent.

-

Hydrolytic Stability: While generally less reactive towards water than more labile phosphorus compounds, hydrolysis can occur, particularly under forcing conditions or in the presence of acids or bases, leading to the formation of phosphine (B1218219) oxide and other degradation products. The mechanism typically involves the nucleophilic attack of water on the phosphorus atom.

Degradation Pathways

The primary degradation pathways for this compound are oxidation and hydrolysis.

References

Core Electronic Properties: A Quantitative Overview

An In-depth Technical Guide on the Electronic Effects of Fluorine in Triarylphosphines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects of fluorine in triarylphosphines, a pivotal class of ligands in modern chemistry. The strategic incorporation of fluorine atoms or fluoroalkyl groups into the aryl backbone dramatically alters the electronic properties of the phosphorus center, influencing the stability, reactivity, and selectivity of their metal complexes. This document details these electronic modifications through quantitative data, outlines key experimental methodologies for their characterization, and visualizes their functional roles in catalysis.

The introduction of highly electronegative fluorine atoms into the aryl rings of triarylphosphines exerts a powerful electron-withdrawing effect on the phosphorus atom.[1] This effect, a combination of negative inductive (-I) and positive mesomeric (+M) influences, renders the phosphine (B1218219) less basic and a stronger π-acceptor compared to its non-fluorinated analogues.[1][2] These changes are critical in tuning the performance of transition metal catalysts used in organic synthesis and drug development.[3][4] The primary parameters used to quantify these electronic effects are the Tolman Electronic Parameter (TEP), Hammett constants (σ), and pKa values.

Data Presentation: Electronic Parameters

The following tables summarize key quantitative data for representative fluorinated triarylphosphines and related substituents, providing a clear comparison of their electronic properties.

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands The TEP measures the electron-donating or -withdrawing ability of a phosphine ligand by analyzing the C-O stretching frequency (ν(CO)) of its corresponding [LNi(CO)₃] complex.[5] A higher ν(CO) value indicates a more electron-withdrawing, less basic phosphine.

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| P(t-Bu)₃ | 2056.1[6] |

| PPh₃ | 2068.9[7] |

| P(p-C₆H₄F)₃ | 2071.3[7] |

| P(C₆F₅)₃ | 2090.9 |

Table 2: Hammett Substituent Constants (σ) The Hammett constant quantifies the electronic effect of a substituent on a benzene (B151609) ring.[8] Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.

| Substituent (on Phenyl Ring) | Hammett Constant (σ) |

| H | 0.00[7] |

| p-F | +0.06[7] |

| m-F | +0.34[7] |

| o-F | +0.24[7] |

| p-CF₃ | +0.54[7] |

| m-CF₃ | +0.43 |

| 3,5-(CF₃)₂ | +0.98 (2 x 0.49 est.) |

Table 3: Acidity Constant (pKa) and Basicity Fluorination of the aryl or alkyl groups of a phosphine ligand significantly decreases the basicity of the phosphorus atom due to strong electron withdrawal.[9] This is reflected in a lower pKa value for the corresponding phosphonium (B103445) ion (R₃PH⁺).

| Phosphine | pKa of Conjugate Acid (in MeCN) | Effect of Fluorination |

| PMe₃ | ~15.5 | Baseline (Alkyl) |

| P(CF₃)₃ | Very Low (Weakly Basic)[9] | Strong decrease in basicity |

| PPh₃ | 7.64 | Baseline (Aryl) |

| P(4-F-C₆H₄)₃ | 6.5[9] | Moderate decrease in basicity |

| P(2,6-F₂-C₆H₃)Ph₂ | 2.5[9] | Significant decrease in basicity |

Visualization of Core Concepts

Diagrams created using Graphviz provide a clear visual representation of the underlying principles and workflows discussed.

Caption: Dominant electronic effects of fluorine on a phosphorus center.

Caption: Synthesis and characterization workflow for fluorinated phosphines.

Caption: The role of fluorinated phosphine ligands in a catalytic cycle.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these specialized ligands.

Synthesis of Tris(pentafluorophenyl)phosphine [P(C₆F₅)₃]

This protocol describes a common method for synthesizing a heavily fluorinated triarylphosphine.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.67 g, 0.11 mol). Add a solution of bromopentafluorobenzene (B106962) (24.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent (C₆F₅MgBr).[1]

-

Reaction with Phosphorus Trichloride (B1173362): Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride (4.57 g, 0.033 mol) in 50 mL of anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[1]

-

Work-up and Purification: Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer and extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the crude solid from hexane (B92381) to yield white crystals of P(C₆F₅)₃.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for confirming the structure and purity of fluorinated phosphines.[10]

-

General Protocol: Dissolve approximately 10-20 mg of the phosphine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

¹⁹F NMR Spectroscopy: This technique is essential for identifying fluorine-containing compounds.[11] Acquire the spectrum using a spectrometer equipped with a fluorine-capable probe. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.[10] The wide chemical shift range (~800 ppm) provides excellent signal dispersion.[11]

-

³¹P NMR Spectroscopy: This provides direct information about the electronic environment of the phosphorus nucleus. The electron-withdrawing fluorine substituents typically cause a downfield shift in the ³¹P NMR signal compared to non-fluorinated analogues.

-

¹H and ¹³C NMR Spectroscopy: These spectra are used to confirm the structure of the aryl backbone and check for impurities. Coupling constants between phosphorus, fluorine, and carbon/hydrogen (J_PF, J_CF, J_PC) provide valuable structural information.

Characterization by Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of the phosphine ligands and their metal complexes.[12]

-

Preparation: Prepare a solution of the analyte (1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[12]

-

Instrumentation: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12]

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Record the voltammogram by scanning the potential over the desired range. The oxidation potential of the phosphine provides a measure of its electron-donating ability; more electron-withdrawing phosphines are more difficult to oxidize and exhibit higher oxidation potentials.

Applications in Drug Development and Catalysis

The unique electronic properties of fluorinated triarylphosphines make them highly valuable in both catalysis and medicinal chemistry.

-

Catalysis: The electron-withdrawing nature of fluorinated phosphines makes the coordinated metal center more electrophilic.[1] This can enhance the rate of key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to higher catalyst efficiency and turnover numbers in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[3][13] Furthermore, the increased π-acidity of the ligand can stabilize low-valent metal centers.[14]

-

Drug Discovery: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties.[15] Incorporating fluorine into drug candidates can block sites of metabolic oxidation, increase binding affinity through novel interactions (e.g., C-F···H-N hydrogen bonds), and modulate pKa and lipophilicity to improve pharmacokinetic profiles like membrane permeability and bioavailability.[4][15][16] While not directly part of the final drug, fluorinated phosphine ligands are instrumental in the synthesis of these complex fluorinated pharmaceutical agents.[3][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. s3.smu.edu [s3.smu.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Cyclic Voltammetry of Auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tris(4-fluorophenyl)phosphine as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tris(4-fluorophenyl)phosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is an electron-deficient triarylphosphine ligand that can influence the efficiency and outcome of cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the palladium catalyst, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions using catalyst systems with fluorinated phosphine (B1218219) ligands. While specific data for this compound is limited in the literature, the data for the isomeric Tri(2-fluorophenyl)phosphine and the electronically similar Tris(4-chlorophenyl)phosphine provide a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/Tri(2-fluorophenyl)phosphine Catalyst System

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |

| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Tri(2-fluorophenyl)phosphine (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1, 5 mL), 100 °C, 12 h.[1]

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Heterogeneous Catalyst Derived from Tris(4-chlorophenyl)phosphine

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 98 |

| 2 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |

| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |

| 4 | 2-Chloroanisole | 2-Methoxybiphenyl | 81 |

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd@PNP catalyst (0.4 mol% Pd), K₂CO₃ (2.0 mmol), Methanol (2 mL), 80 °C, 14 h.[2]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand. This protocol is adapted from established procedures for similar fluorinated phosphine ligands.[1][3]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

Arylboronic acid

-

Base (e.g., Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Deionized water

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive flow of the inert gas, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 5 mL) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Buchwald-Hartwig Amination

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides. The choice of phosphine (B1218219) ligand is paramount to the success of this transformation, profoundly influencing catalyst activity, stability, and substrate scope. While a wide array of phosphine ligands have been developed and successfully employed, this document addresses the specific use of Tris(4-fluorophenyl)phosphine.

Following a comprehensive review of the scientific literature, it is important to note that This compound is not a commonly employed or well-documented ligand for the Buchwald-Hartwig amination. The prevailing research and established protocols heavily favor the use of electron-rich and sterically hindered phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). These ligands are known to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This compound, being an electron-deficient triarylphosphine due to the electron-withdrawing nature of the fluorine substituents, is generally less effective in promoting the oxidative addition of the aryl halide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, there is a notable absence of specific, high-yielding protocols and quantitative performance data for its use in this reaction within peer-reviewed publications.

However, to provide a framework for exploratory research, this document will outline a general, hypothetical protocol for a Buchwald-Hartwig amination. This protocol is based on standard conditions and should be considered a starting point for optimization, should a researcher wish to investigate the utility of this compound in this context.

Hypothetical Experimental Protocol

This protocol is a generalized procedure and has not been validated with this compound. Optimization of all reaction parameters (catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) is crucial for any new application.

Reaction: Coupling of an Aryl Bromide with a Secondary Amine

Scheme:

Materials:

-

Palladium source (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: this compound

-

Aryl bromide

-

Secondary amine

-

Base (e.g., Sodium tert-butoxide (NaOt-Bu))

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Vessel:

-

To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium source (e.g., 1-2 mol% Pd) and this compound (e.g., 2-4 mol%).

-

The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle should be repeated three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

-

Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.5 M).

-

Finally, add the secondary amine (1.1-1.2 equiv) via syringe.

-

-

Reaction Conditions:

-

The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Data Presentation

As no specific quantitative data for the use of this compound in Buchwald-Hartwig amination is readily available in the literature, a comparative data table cannot be provided. For general reference, successful Buchwald-Hartwig aminations using established ligands often report yields in the range of 70-99%. A hypothetical comparison is presented below to illustrate how data would be structured.

Table 1: Hypothetical Performance Data for Phosphine Ligands in Buchwald-Hartwig Amination

| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | 2 | NaOt-Bu | Toluene | 100 | 24 | Data Not Available |

| 2 | XPhos | 1 | NaOt-Bu | Toluene | 100 | 4 | >95 (Typical) |

| 3 | P(t-Bu)₃ | 1.5 | K₃PO₄ | Dioxane | 90 | 12 | >90 (Typical) |

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The efficiency of each step is highly dependent on the nature of the phosphine ligand.

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The diagram below outlines a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction in a research laboratory setting.

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Concluding Remarks

For researchers and professionals in drug development, the selection of an appropriate ligand is critical for the successful implementation of the Buchwald-Hartwig amination. Based on current literature, this compound is not a recommended ligand for this transformation due to its electronic properties, which are not conducive to the key steps of the catalytic cycle. The use of well-established, electron-rich, and sterically hindered phosphine ligands is strongly advised for achieving high efficiency and broad substrate scope in C-N cross-coupling reactions. The provided protocol is intended for investigational purposes only and would require significant optimization to achieve viable results.

Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, as it directly influences the stability, activity, and selectivity of the palladium catalyst. Tris(4-fluorophenyl)phosphine, a triarylphosphine ligand, presents unique electronic properties due to the electron-withdrawing nature of the fluorine substituents. This modification can enhance catalytic activity and stability in various cross-coupling reactions, making it a valuable ligand for challenging synthetic transformations in pharmaceutical and materials science research.

These application notes provide an overview of the utility of this compound in key palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and quantitative data for Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium center. For the Heck reaction, this step is replaced by migratory insertion of the olefin.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. This compound has been shown to be an effective ligand in the selective coupling of dihalogenated heterocycles.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-methyl-2,4-diiodoimidazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | This compound (10) | K₂CO₃ | 1,4-Dioxane (B91453) | 80 | 16 | 85 (C2-arylation)[1][2] |

Experimental Protocol: Suzuki-Miyaura Coupling of N-methyl-2,4-diiodoimidazole

This protocol is adapted from the work of Strotman et al.[1][2]

Materials:

-

N-methyl-2,4-diiodoimidazole

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add N-methyl-2,4-diiodoimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and this compound (0.10 mmol, 10 mol%) in anhydrous 1,4-dioxane (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Seal the flask and purge with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-N-methyl-4-iodoimidazole.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. The electron-deficient nature of this compound can be beneficial in this reaction, potentially accelerating the reductive elimination step.

Quantitative Data for a Representative Heck Reaction

| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (1) | This compound (2) | Et₃N | DMF | 100 | 12 | >95 |

Note: This data is representative and based on typical conditions for Heck reactions with similar electron-poor phosphine ligands, as specific literature data for this compound was not available.

Experimental Protocol: Heck Reaction of Iodobenzene and Styrene

Materials:

-

Iodobenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Caption: Experimental workflow for a typical Heck reaction.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to preform the catalyst.

-

To the catalyst mixture, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield trans-stilbene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for a Representative Sonogashira Coupling